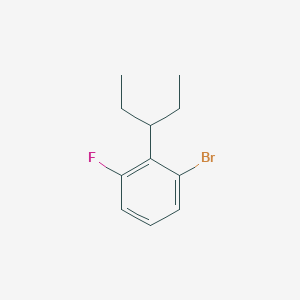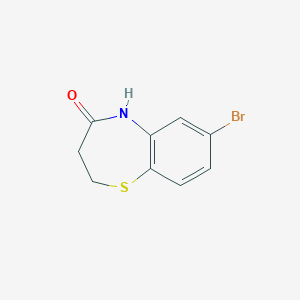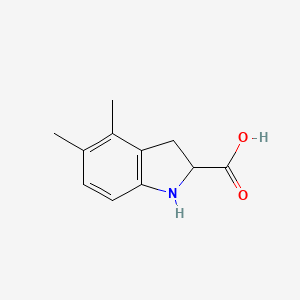
4-Cyclopropyl-2-(iodomethyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-2-(iodomethyl)oxolane is a chemical compound with the molecular formula C₈H₁₃IO. It is an oxolane derivative characterized by the presence of a cyclopropyl group and an iodomethyl group attached to the oxolane ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(iodomethyl)oxolane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylmethyl alcohol with iodine in the presence of a base, such as potassium carbonate, to form the iodomethyl intermediate. This intermediate then undergoes cyclization to form the oxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropyl-2-(iodomethyl)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of cyclopropylmethyl oxolane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 4-Cyclopropyl-2-(azidomethyl)oxolane, while oxidation with potassium permanganate could produce 4-Cyclopropyl-2-(hydroxymethyl)oxolane .
Applications De Recherche Scientifique
4-Cyclopropyl-2-(iodomethyl)oxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-2-(iodomethyl)oxolane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The cyclopropyl group may also contribute to the compound’s reactivity by introducing strain into the molecule, making it more reactive under certain conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropyl-5-(iodomethyl)oxolane: Similar in structure but with the iodomethyl group at a different position on the oxolane ring.
Cyclopropylmethyl oxolane: Lacks the iodomethyl group, resulting in different reactivity and applications.
Uniqueness
The presence of both the cyclopropyl and iodomethyl groups makes it a versatile intermediate in organic synthesis, offering opportunities for the development of novel compounds with diverse functionalities .
Propriétés
Formule moléculaire |
C8H13IO |
|---|---|
Poids moléculaire |
252.09 g/mol |
Nom IUPAC |
4-cyclopropyl-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C8H13IO/c9-4-8-3-7(5-10-8)6-1-2-6/h6-8H,1-5H2 |
Clé InChI |
MTLLOERBLMHOJA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2CC(OC2)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B13191649.png)
![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal](/img/structure/B13191651.png)
![Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13191655.png)






![5-[4-(Propan-2-yl)phenyl]piperazin-2-one](/img/structure/B13191700.png)
